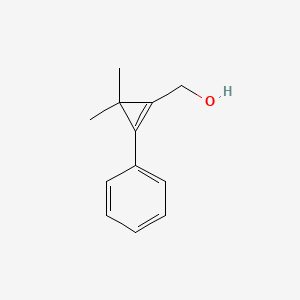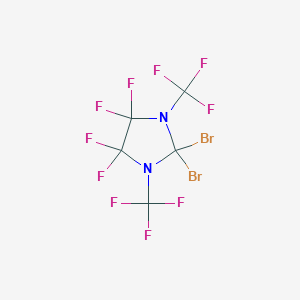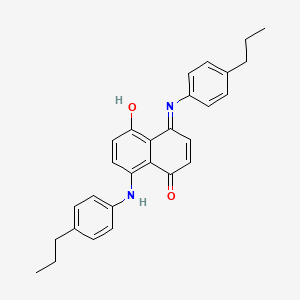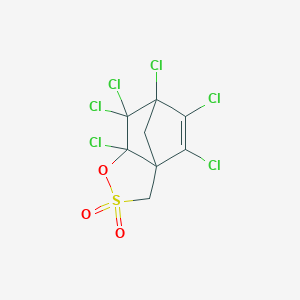
(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol is an organic compound that belongs to the class of cyclopropenes. Cyclopropenes are known for their strained ring structure, which imparts unique chemical properties. This compound features a cyclopropene ring substituted with a phenyl group and a hydroxymethyl group, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a catalyst such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired cyclopropene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a cyclopropane derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol would depend on its specific application. In general, the compound’s reactivity is influenced by the strained cyclopropene ring and the presence of the phenyl and hydroxymethyl groups. These structural features can interact with various molecular targets and pathways, leading to diverse chemical and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethanol: A simpler analog with a cyclopropane ring instead of a cyclopropene ring.
Phenylcyclopropane: Lacks the hydroxymethyl group but has a similar phenyl-substituted cyclopropane structure.
Cyclopropenylmethanol: Similar structure but without the phenyl group.
Uniqueness
(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol is unique due to its combination of a strained cyclopropene ring, a phenyl group, and a hydroxymethyl group
Propiedades
| 92421-13-1 | |
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(3,3-dimethyl-2-phenylcyclopropen-1-yl)methanol |
InChI |
InChI=1S/C12H14O/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
Clave InChI |
CTTPVJCAPRVASR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C1C2=CC=CC=C2)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)





